1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a pyrazole ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where phenylsulfonyl chloride reacts with the piperazine ring in the presence of a base such as triethylamine.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling of the Piperazine and Pyrazole Rings: The final step involves coupling the piperazine and pyrazole rings through a propanone linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(1H-pyrazol-1-yl)propan-1-one: Lacks the trimethyl substitution on the pyrazole ring.
1-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one: Has fewer methyl groups on the pyrazole ring.
Uniqueness
1-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its chemical reactivity and binding properties. This structural feature can enhance its potential as a pharmaceutical agent or material precursor.
Biological Activity
The compound 1-(4-(phenylsulfonyl)piperazin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, particularly focusing on its interactions with serotonin receptors and other relevant biological pathways.
Molecular Structure and Properties
The molecular formula of the compound is C17H18N2O3S with a molecular weight of approximately 330.40 g/mol. The structure features a piperazine ring, a phenylsulfonyl group, and a pyrazole moiety, which are key to its biological activity.
1. Serotonin Receptor Interaction
The compound has been identified as a 5-HT6 receptor antagonist , which implicates it in various central nervous system (CNS) disorders. The 5-HT6 receptor is associated with cognitive functions and mood regulation. Antagonism at this receptor can potentially lead to therapeutic effects in conditions such as:
- Schizophrenia
- Depression
- Anxiety disorders
- Parkinson's disease
In vitro studies have demonstrated that derivatives of similar structures exhibit potent inhibition of serotonin reuptake, suggesting that this compound may also enhance serotonergic neurotransmission by preventing serotonin reabsorption .
2. Antidepressant Activity
Research indicates that compounds with similar structural features have shown antidepressant-like effects in animal models. For instance, studies have reported that certain derivatives can reduce immobility times in the forced swimming test (FST), which is a standard assay for evaluating antidepressant activity . The compound's ability to modulate serotonin levels could be a contributing factor to its potential antidepressant effects.
Case Studies
Several studies have been conducted to evaluate the pharmacological profile of related compounds:
These studies highlight the importance of structural modifications in enhancing biological activity and pharmacokinetic properties.
The primary mechanism through which This compound exerts its effects is through modulation of serotonin pathways. By antagonizing the 5-HT6 receptor, it may enhance serotonergic signaling, which is crucial for mood regulation and cognitive function.
Additionally, the presence of the phenylsulfonyl group may contribute to the compound's binding affinity and selectivity towards specific receptors, enhancing its therapeutic potential.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-16(2)20-23(17(15)3)10-9-19(24)21-11-13-22(14-12-21)27(25,26)18-7-5-4-6-8-18/h4-8H,9-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGGGECSAAPBMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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